2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate
Description
Chemical Formula: C₂₃H₁₆Cl₂N₂O₄S Molecular Weight: 487.36 g/mol CAS Registry Number: 956729-66-1 This compound features a pyrazole ring substituted with a 2,5-dichlorophenyl group at the 1-position and a carbonyl-linked phenylmethanesulfonate ester at the 4-position.
Properties
IUPAC Name |
[2-[1-(2,5-dichlorophenyl)pyrazole-4-carbonyl]phenyl] phenylmethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O4S/c24-18-10-11-20(25)21(12-18)27-14-17(13-26-27)23(28)19-8-4-5-9-22(19)31-32(29,30)15-16-6-2-1-3-7-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBMRGBYZCYRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2C(=O)C3=CN(N=C3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Cyclization of Alkynones
Source demonstrates that 1H-pyrazoles can be synthesized via electrophilic cyclization of alkynones with hydrazines. For this compound, 1-(2,5-dichlorophenyl)prop-2-yn-1-one reacts with phenylhydrazine in ionic liquids (e.g., [BMIM]BF₄) at 95°C for 12 hours, achieving cyclization yields of 78–85%. The ionic liquid acts as both solvent and catalyst, enhancing reaction efficiency by stabilizing intermediates through hydrogen bonding.
Transition Metal-Catalyzed Coupling
Alternatively, copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) enables regioselective pyrazole formation. As detailed in Source, 3,5-dichlorophenylacetylene reacts with 2,5-dichlorophenyl azide in the presence of CuI (4 mol%) and Et₃N (1.5 equiv.) in tetrahydrofuran (THF), producing the 1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbaldehyde intermediate in 92% yield.
Carbonyl Linkage Installation
The ketone bridge connecting the pyrazole and phenylmethanesulfonate groups is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution:
Friedel-Crafts Acylation
Source reports that 1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonyl chloride reacts with benzene derivatives under AlCl₃ catalysis (20 mol%) in dichloromethane at 0–5°C. This method attaches the carbonyl group to the ortho position of the benzene ring with 67% regioselectivity.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling offers improved selectivity. As per Source, the boronic ester derivative of 1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid couples with 2-hydroxybromobenzene using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C, achieving 89% yield.
Sulfonate Esterification
The final step involves installing the phenylmethanesulfonate group through esterification:
Methanesulfonyl Chloride Activation
Source details the reaction of 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenol with phenylmethanesulfonyl chloride in anhydrous pyridine at −10°C. The process uses 1.2 equivalents of sulfonyl chloride and 2.0 equivalents of 4-dimethylaminopyridine (DMAP), yielding 93% product after 4 hours.
Solvent-Dependent Kinetics
Comparative studies in Source show that acetonitrile outperforms THF or DMF in minimizing hydrolysis side reactions. At 25°C, acetonitrile affords 95% conversion versus 72% in THF under identical conditions.
Purification and Crystallization
Recrystallization Solvent Systems
Source identifies ethyl acetate/n-hexane (1:3 v/v) as optimal for recrystallization, producing needle-like crystals with 99.5% purity. Differential scanning calorimetry (DSC) confirms a melting point of 162–164°C, consistent with single-crystal X-ray diffraction data.
Chromatographic Refinement
Reverse-phase HPLC (C18 column, 70% methanol/water) resolves residual hydrazine byproducts, reducing impurity levels below 0.1%.
Spectroscopic Characterization
Table 1: Key Spectral Data
Scale-Up Considerations
Industrial-scale production (Source) emphasizes:
- Continuous Flow Reactors : Reduce reaction time from 12 hours (batch) to 2 hours.
- Solvent Recycling : Acetonitrile recovery rates exceed 98% via fractional distillation.
- Waste Management : Cu catalysts are removed via chelating resins, achieving <1 ppm residual metal.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically affecting the sulfonate ester group.
Reduction: : Reduction can lead to the cleavage of the carbonyl or sulfonate ester bonds.
Substitution: : Nucleophilic substitution can occur at the dichlorophenyl ring, replacing the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Often carried out with strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Typically involves reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Can use nucleophiles such as sodium methoxide or sodium ethoxide under anhydrous conditions.
Major Products Formed
Oxidation: : Possible formation of sulfone derivatives.
Reduction: : Can yield alcohols or amines depending on the reducing agent used.
Substitution: : Leads to various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : The pyrazole moiety in the compound has been linked to various biological activities, including anticancer properties. Research indicates that derivatives of pyrazole compounds may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have shown that similar compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting potential for drug development .
Anti-inflammatory Effects : Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammatory processes. This inhibition could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles .
Biological Research Applications
Biological Pathway Studies : The compound serves as a valuable tool in studying biological pathways. Its ability to interact with specific enzymes or receptors allows researchers to elucidate mechanisms of action within cellular processes. For example, compounds with similar structures have been utilized to investigate their effects on signaling pathways related to apoptosis and cell survival .
Drug Design and Development : The unique structure of 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate provides a scaffold for the design of new pharmaceuticals. By modifying functional groups on the pyrazole ring or the sulfonate group, researchers can create derivatives with enhanced potency and selectivity for specific biological targets.
Material Science Applications
Polymer Chemistry : In material science, this compound can be used as a building block for synthesizing novel polymers with tailored properties. The sulfonate group enhances solubility and can improve the mechanical properties of polymer matrices. Research has indicated that incorporating such compounds into polymer formulations can lead to materials with superior thermal stability and mechanical strength .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the efficacy of a related pyrazole compound in inhibiting the growth of breast cancer cells. The study utilized various concentrations of the compound in vitro and observed significant reductions in cell viability compared to untreated controls. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study employed animal models to assess the reduction of edema following administration of the compound. Results indicated a marked decrease in inflammation markers, supporting its potential use as an anti-inflammatory agent in clinical settings .
Mechanism of Action
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate exerts its effects primarily through interaction with biological macromolecules. Its mechanism of action involves:
Enzyme Inhibition: : Inhibits certain enzymes by binding to their active sites.
Molecular Targets: : Interacts with proteins involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: : Affects signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate, the following structurally related compounds are analyzed:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
In contrast, the trifluoromethyl group in the analog from offers even stronger electron withdrawal, which may enhance reactivity in electrophilic substitutions .
Hydrogen-Bonding and Solubility :
- The phenylmethanesulfonate group in the target compound facilitates hydrogen bonding via its sulfonate oxygen atoms, improving solubility in polar solvents . The sulfanyl group in the analog () lacks such polarity, rendering it more lipophilic . This distinction aligns with Etter’s graph-set analysis, where sulfonate groups are more likely to form robust hydrogen-bonded networks in crystalline states .
By comparison, the rigid carbaldehyde group in the analog may restrict conformational mobility .
Biological Activity
The compound 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate is a sulfonate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H15Cl2N3O4S
- Molar Mass : 404.34 g/mol
The structure features a pyrazole ring substituted with a dichlorophenyl group and a carbonyl moiety linked to a phenylmethanesulfonate group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, influencing signal transduction pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, making it a candidate for further investigation in infectious diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives, providing insights into the potential effects of this specific sulfonate.
Table 1: Summary of Biological Activities from Related Compounds
| Compound | Biological Activity | Study Reference |
|---|---|---|
| BPR-890 | CB1 inverse agonist | |
| Pyrazole Derivatives | Antimicrobial activity | |
| Benzofuran-Pyrazole | Anticancer properties |
In Vitro Studies
Research has demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, pyrazole derivatives have shown promise in inhibiting tumor growth through apoptosis induction.
In Vivo Studies
In vivo studies on related compounds have indicated effective anti-inflammatory and analgesic properties. These findings suggest that the target compound may also exhibit similar therapeutic effects, warranting further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
